molecular formula C₂₂H₁₉D₁₀N₃O₄S B1146923 rac Lafutidine-d10 CAS No. 1795136-26-3

rac Lafutidine-d10

货号: B1146923
CAS 编号: 1795136-26-3
分子量: 441.61
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rac Lafutidine-d10 is a deuterated form of lafutidine, a second-generation histamine H2 receptor antagonist. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. The molecular formula of this compound is C22D10H19N3O4S, and it has a molecular weight of 441.61 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rac Lafutidine-d10 involves the incorporation of deuterium atoms into the lafutidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques such as wet granulation tableting are employed to produce the compound in a form suitable for research and pharmaceutical applications .

化学反应分析

Types of Reactions

Rac Lafutidine-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

科学研究应用

Pharmacokinetic Studies

Pharmacokinetics of Rac Lafutidine-d10

The pharmacokinetic properties of this compound have been investigated through various studies. These studies typically focus on the absorption, distribution, metabolism, and excretion (ADME) characteristics of lafutidine when labeled with stable isotopes.

Key Findings from Studies

  • Bioavailability : A study indicated that the bioavailability of lafutidine can be significantly influenced by its formulation. The mean relative bioavailability was found to be approximately 107.90% compared to reference formulations, suggesting that this compound could be used interchangeably in clinical settings .
  • Onset of Action : this compound demonstrates a prompter onset of action compared to traditional proton pump inhibitors (PPIs). In studies comparing lafutidine with lansoprazole, lafutidine showed a more rapid increase in intragastric pH within the first six hours post-administration .
  • Gastroprotective Effects : Research has highlighted that lafutidine not only inhibits gastric acid secretion but also enhances mucosal protection through mechanisms such as increasing gastric mucosal blood flow and stimulating mucus secretion .

Clinical Applications

Treatment Efficacy

Lafutidine has been extensively studied for its efficacy in treating dyspepsia and other gastrointestinal disorders. The following table summarizes findings from clinical trials comparing lafutidine with other treatments:

Treatment ComparisonSymptom Relief (%)Symptom Resolution (%)P-Value
Lafutidine vs Rabeprazole89.90%70.71%<0.01
Rabeprazole65.26%25.26%

This table illustrates that lafutidine provides superior symptom relief compared to rabeprazole in patients with heartburn-dominant dyspepsia .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in clinical settings:

  • Case Study on GERD : A case involving a patient with GERD showed that treatment with this compound resulted in significant symptom improvement within two weeks, highlighting its rapid action profile .
  • Triple Therapy for H. pylori Eradication : In a study involving triple therapy combining lafutidine with antibiotics, it was found to achieve comparable eradication rates for Helicobacter pylori as traditional therapies without being affected by genetic polymorphisms related to drug metabolism .

作用机制

Rac Lafutidine-d10, like lafutidine, acts as a histamine H2 receptor antagonist. It prevents the secretion of gastric acid by blocking the H2 receptors on the parietal cells of the stomach. Additionally, it activates calcitonin gene-related peptide, which stimulates the production of nitric oxide and regulates gastric mucosal blood flow. It also increases somatostatin levels, leading to reduced gastric acid secretion, and inhibits neutrophil activation, preventing inflammation-induced injury .

相似化合物的比较

Similar Compounds

    Lafutidine: The non-deuterated form of rac Lafutidine-d10.

    Ranitidine: Another histamine H2 receptor antagonist used to treat similar gastrointestinal disorders.

    Famotidine: A histamine H2 receptor antagonist with a similar mechanism of action.

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for more precise and detailed studies in pharmacokinetics and metabolism. This makes it a valuable tool in scientific research, particularly in the fields of drug development and analytical chemistry .

属性

CAS 编号

1795136-26-3

分子式

C₂₂H₁₉D₁₀N₃O₄S

分子量

441.61

同义词

2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide-d10;  Lafutidine-d10;  FRG 8813-d10;  Laflutidine-d10;  Protecadin-d10;  Stogar-d10; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。